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molecular formula C12H27BO3 B086811 Triisobutyl borate CAS No. 13195-76-1

Triisobutyl borate

Cat. No. B086811
M. Wt: 230.15 g/mol
InChI Key: LHJSLDBKUGXPMI-UHFFFAOYSA-N
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Patent
US07943669B2

Procedure details

1,3-Dibromo-5-isobutoxy-benzene (1. g; 3.3 mmol) was dissolved in dry THF (30 ml) in a dry reaction under stirring. The reaction mixture was cooled to −70° C. and n-BuLi (2M; 2.44 ml) was added. The reaction mixture was stirred for 15 min. and triisobutylborate (1.50 ml; 6.5 mmol) was added at −70° C. The temperature was raised to −30° C. and stirred for 1½ hour followed by a temperature increase to room temperature. The reaction mixture was quenched with saturated aqueous sodium hydrogen carbonate (about 3 ml) and evaporated to dryness. The crude product was purified by prep HPLC (method B). Yield: 430 mg; 49%. HPLC-MS: m/z: 272.9 (M+); Rt: 2.08 min
Quantity
3.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH:5]=[C:4](Br)[CH:3]=1.[Li]CCCC.C([O:23][B:24](OCC(C)C)[O:25]CC(C)C)C(C)C>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([B:24]([OH:25])[OH:23])[CH:5]=[C:6]([O:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH:7]=1

Inputs

Step One
Name
Quantity
3.3 mmol
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OCC(C)C)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.44 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C(C)C)OB(OCC(C)C)OCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to −30° C.
STIRRING
Type
STIRRING
Details
stirred for 1½ hour
TEMPERATURE
Type
TEMPERATURE
Details
increase to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous sodium hydrogen carbonate (about 3 ml)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by prep HPLC (method B)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=C(C1)OCC(C)C)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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